![molecular formula C16H15BrO3 B6315954 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane CAS No. 173427-53-7](/img/structure/B6315954.png)
2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane” is a chemical compound with the formula C₁₆H₁₅BrO₃. It has a molecular weight of 335.193 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15BrO3/c17-15-7-6-13 (10-14 (15)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Applications De Recherche Scientifique
2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane is used in a variety of scientific research applications. It is often used as a catalyst in organic synthesis reactions, such as the synthesis of amino acids, peptides, and other organic compounds. It is also used in the preparation of polymers and other materials for use in biomedical research. Additionally, it is used as a reagent in the synthesis of pharmaceuticals and other compounds.
Mécanisme D'action
2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane acts as a catalyst in many organic synthesis reactions. It is able to form stable adducts with various organic compounds, which can then be used to initiate a reaction. Additionally, it can be used to form complexes with transition metals, which can then be used to catalyze various organic transformations.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and safe to use in laboratory experiments. Additionally, it is believed to be relatively non-reactive and unlikely to cause any adverse effects when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and stable in a variety of conditions. Additionally, it can be used as a catalyst in a variety of organic synthesis reactions. However, it is not as effective as some other catalysts and can be difficult to use in certain reactions.
Orientations Futures
The potential future applications of 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane are numerous. It could be used as a catalyst in the synthesis of a variety of organic compounds, such as pharmaceuticals, polymers, and other materials. Additionally, it could be used as a reagent in the synthesis of new materials with novel properties. Finally, it could be used as a starting material in the synthesis of more complex molecules.
Méthodes De Synthèse
2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane can be synthesized through a variety of methods. One of the most commonly used methods is the Williamson ether synthesis. This method involves reacting an alkyl halide with an alcohol in the presence of a base such as sodium hydroxide. The reaction produces an ether and a salt, which can then be separated and purified. This method is often used to synthesize a variety of ethers, including this compound.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromo-5-phenylmethoxyphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c17-15-7-6-13(10-14(15)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBZYIWHDWNAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
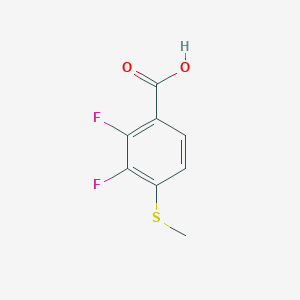
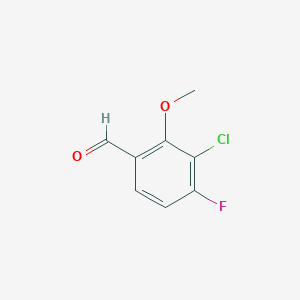
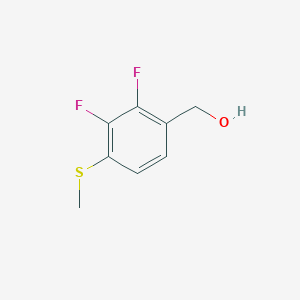

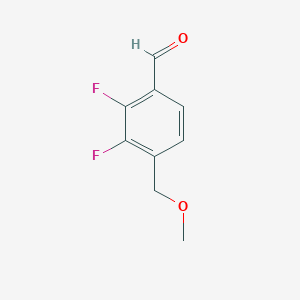


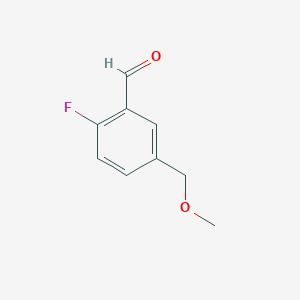

![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)


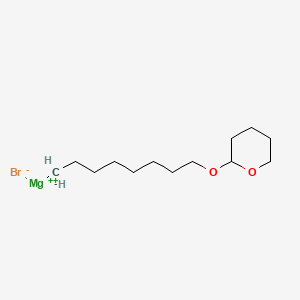
![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)
